molecular formula C16H24N2O3S B3882487 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B3882487
M. Wt: 324.4 g/mol
InChI Key: CIXDNQPUJJKMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrimidine ring, hydroxy group, and dimethoxybenzyl moiety

Preparation Methods

The synthesis of 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dimethoxybenzyl precursor, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-6-hydroxy-4,4,6-trimethyl-1,3-diazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-15(2)10-16(3,19)18(14(22)17-15)9-11-6-12(20-4)8-13(7-11)21-5/h6-8,19H,9-10H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXDNQPUJJKMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=S)N1)CC2=CC(=CC(=C2)OC)OC)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 5
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 6
1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.